BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone

PDE4A inhibition phosphodiesterase profiling kinase selectivity

1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone (CAS 302839-09-4) is a fluorinated diaryl ketone building block of the formula C₁₃H₉F₂NO, molecular weight 233.22 g/mol, sold under Sigma-Aldrich product number CVT00133 and targeted at early-discovery research. The compound incorporates two electronically distinct fluorine substituents—a para-fluorophenyl ring and a 2-fluoropyridin-4-yl ring—linked through an ethanone tether.

Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
CAS No. 302839-09-4
Cat. No. B1311998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
CAS302839-09-4
Molecular FormulaC13H9F2NO
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC2=CC(=NC=C2)F)F
InChIInChI=1S/C13H9F2NO/c14-11-3-1-10(2-4-11)12(17)7-9-5-6-16-13(15)8-9/h1-6,8H,7H2
InChIKeyIQQGMZXTWMSUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone CAS 302839-09-4: Core Identity, Physicochemical Profile, and Research Procurement Context


1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone (CAS 302839-09-4) is a fluorinated diaryl ketone building block of the formula C₁₃H₉F₂NO, molecular weight 233.22 g/mol, sold under Sigma-Aldrich product number CVT00133 and targeted at early-discovery research . The compound incorporates two electronically distinct fluorine substituents—a para-fluorophenyl ring and a 2-fluoropyridin-4-yl ring—linked through an ethanone tether. It has surfaced in primary patent and database records as a substructure relevant to phosphodiesterase 4A (PDE4A) [1], pyruvate dehydrogenase kinase 1 (PDHK1) inhibition [2], and as a synthetic intermediate en route to trisubstituted imidazole kinase scaffolds [3].

Why CAS 302839-09-4 Cannot Be Replaced by Generic Aryl Ketone Analogs in Target-Focused Research


The precise positioning of fluorine atoms in 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone is not incidental. Fluorine modulation fine‑tunes physicochemical parameters such as logP (2.79 ) and polar surface area (PSA 29.96 Ų ), which directly influence passive permeability and target‑site occupancy. The 2‑fluoropyridinyl motif further alters the electron density of the pyridine nitrogen and its hydrogen‑bond‑acceptor capacity, affecting selectivity for kinase hinge regions [1]. Studies on imidazole‑based kinase inhibitors demonstrate that substituting a non‑fluorinated pyridine or relocating the halogen yields measurable changes in IC₅₀ (often >10‑fold) and off‑target CYP450 liability [1]. Therefore, a generic substitution—even with a near‑isosteric chloro or des‑fluoro analogue—risks forfeiting the specific permeability, binding pose, or metabolic profile that makes this exact fluoro‑regioisomer a valuable entry point for kinase‑inhibitor design programs.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone (302839-09-4) Against Closest Structural Analogs


PDE4A Profiling Entry: A Selective Screening Anchor Not Recorded for the Non‑Fluorinated Pyridine Analog

The compound has been explicitly evaluated against unpurified recombinant PDE4A in a dedicated assay (ChEMBL_155727), demonstrating sufficient biochemical engagement to warrant entry into the BindingDB affinity dataset [1]. By contrast, its closest non‑fluorinated pyridine analog—1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanone—lacks any deposited PDE4A screening record in the same database, indicating that the 2‑fluoropyridine substitution is a critical determinant for PDE interaction [1].

PDE4A inhibition phosphodiesterase profiling kinase selectivity

LogP Differentiation: 2‑Fluoropyridine Substituent Elevates Lipophilicity Above Non‑Fluorinated Analogs

The computed logP for 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone is 2.79 . The non‑fluorinated pyridine analog 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanone has a lower computed logP of approximately 2.0–2.2 (class‑level estimate for des‑fluoro pyridine ethanones) [1]. This ΔlogP ≈ +0.6 to +0.8 unit translates to roughly a 4‑ to 6‑fold increase in partition coefficient, moving the compound into the optimal CNS‑drug‑like window (logP 2–4) while maintaining moderate aqueous solubility [1].

lipophilicity logP permeability fluorine effect

Polar Surface Area (PSA) and Predicted Passive Permeability: Advantage Over Heavier Halogen or Polar Analogs

The computed PSA of 29.96 Ų is well below the established threshold of 90 Ų for oral bioavailability [1]. Replacement of the para‑fluorine on the phenyl ring with chlorine (1-(4-chlorophenyl)-2-(2-fluoropyridin-4-yl)ethanone) increases molecular weight, decreases electronegativity at the para position, and raises PSA modestly due to altered electron distribution; substitution of the 2‑fluoropyridine with a 2‑chloropyridine analog further elevates PSA and reduces hydrogen‑bond‑acceptor strength of the pyridine nitrogen [2].

polar surface area passive permeability drug-likeness

PDHK1 Inhibitor Classification: A Target Engagement Profile Distinct from Generic Aryl Ketones

The Therapeutic Target Database lists 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone as a PDHK1 inhibitor linked to patent US20120277229 and PMID25684022, with annotated indications for metastatic cancer and solid tumors [1]. Closely related aryl ketones such as 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanone or the chloro‑substituted variants lack this specific PDHK1 inhibitor designation in curated target databases [2]. While no quantitative IC₅₀ is publicly available for cross‑compound comparison, the curated target–compound association provides a singular procurement rationale for oncology‑metabolism research programs.

PDHK1 inhibitor pyruvate dehydrogenase kinase cancer metabolism

Synthetic Intermediate Reproducibility: Validated Precursor Yield for Imidazole‑Based Kinase Inhibitors

A published protocol in Tetrahedron Letters specifically utilizes 1-aryl-2-heteroaryl-substituted ethanones—exemplified by this compound class—as precursors that, after oximation and reduction, yield α‑amino carbonyl intermediates for trisubstituted imidazoles in up to 84% overall yield [1]. The target compound is commercially available at 98% purity from multiple vendors , while generic analogs often require in‑house synthesis and purification, introducing variability in subsequent cyclization yields. The reported method facilitates rapid access to p38α MAP kinase inhibitor scaffolds [1].

synthetic intermediate imidazole synthesis kinase inhibitor scaffold

Optimal Research and Industrial Scenarios for Procuring 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone (302839-09-4)


PDE4 Inhibitor Lead Discovery and Selectivity Profiling

This compound serves as an entry point for PDE4A‑targeted library design, given its documented entry in BindingDB phosphodiesterase screening. Researchers can use it as a validated starting scaffold to probe PDE4A/PDE4B/PDE4D selectivity, leveraging the 2‑fluoropyridine moiety to tune hinge‑region interactions [1].

PDHK1‑Focused Oncology Metabolism Research

The TTD‑curated PDHK1 inhibitor classification, linked to cancer‑metabolism patent families, makes this compound directly relevant to programs targeting the Warburg effect and HIF‑1 signaling. Its moderate logP and low PSA favor mitochondrial membrane permeation where PDHK1 resides [1].

Building Block for p38α MAP Kinase Imidazole Scaffold Libraries

The published Tetrahedron Letters route validates the compound’s role as a precursor to trisubstituted imidazoles with combined C2‑S‑alkyl/aryl substitution—scaffolds known to deliver potent p38α MAP kinase inhibitors. The 98% commercial purity reduces batch‑to‑batch variability in library synthesis [1].

Fluorine‑19 NMR Probe Development and Metabolic Stability Studies

The presence of two chemically distinct fluorine atoms (aryl‑F and heteroaryl‑F) enables ¹⁹F NMR‑based binding assays and metabolic tracking without radiolabeling. This structural feature is lost in des‑fluoro or chloro‑substituted analogs and offers a non‑destructive analytical advantage in cell‑based pharmacokinetic studies [1].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.